Technical Guide: 1-(3-Pyrrolidinyl)indoline Dihydrochloride
Technical Guide: 1-(3-Pyrrolidinyl)indoline Dihydrochloride
Executive Summary
1-(3-Pyrrolidinyl)indoline dihydrochloride (CAS 1219957-59-1) is a bicyclic diamine scaffold integrating two privileged medicinal chemistry structures: the indoline (2,3-dihydro-1H-indole) core and the pyrrolidine ring.[1] This compound serves as a critical building block in the synthesis of G-protein-coupled receptor (GPCR) ligands, particularly targeting serotonergic (5-HT) and adrenergic systems, and kinase inhibitors.[1] Its structural rigidity, combined with the basicity of the pyrrolidine nitrogen, makes it an ideal fragment for exploring structure-activity relationships (SAR) in CNS and oncology drug discovery.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, handling protocols, and analytical validation methods.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Core Identity
| Property | Specification |
| IUPAC Name | 1-(pyrrolidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride |
| CAS Number | 1219957-59-1 |
| Molecular Formula | C₁₂H₁₆N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 261.19 g/mol (Salt) / 188.27 g/mol (Free Base) |
| Appearance | Off-white to pale beige hygroscopic solid |
| Solubility | High in Water (>50 mg/mL), DMSO; Low in DCM, Hexanes |
Structural Analysis
The molecule features a tertiary amine (indoline nitrogen) and a secondary amine (pyrrolidine nitrogen).[1] The indoline nitrogen is part of a conjugated system (though less aromatic than indole), rendering it significantly less basic.[1] The pyrrolidine nitrogen is the primary site of protonation and chemical derivatization.[1]
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Indoline Core: Lipophilic, planar, provides pi-stacking interactions.[1]
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Pyrrolidine Ring: Aliphatic, solubilizing, provides a vector for library expansion.[1]
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Linkage: C-N bond between Indoline N1 and Pyrrolidine C3.[1]
Synthetic Methodology
The synthesis of 1-(3-Pyrrolidinyl)indoline is typically achieved via Reductive Amination , a robust pathway ensuring chiral retention (if starting with chiral pyrrolidinone) and high yield.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Standard synthetic route via reductive amination.
Detailed Protocol: Reductive Amination
Objective: Coupling Indoline with N-Boc-3-pyrrolidinone.[1]
-
Reagent Setup:
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) and Indoline (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Add Acetic Acid (1.5 eq) to catalyze iminium ion formation.[1]
-
-
Reaction:
-
Work-up:
-
Deprotection (Salt Formation):
Analytical Validation & Quality Control
HPLC Method (Reverse Phase)
To ensure purity >95% for biological screening, use the following method. The dihydrochloride salt is highly polar; ion-pairing agents or HILIC modes may be required if retention is poor on C18.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indoline absorption) and 210 nm.[1]
NMR Characterization (Expected Signals)
-
¹H NMR (D₂O, 400 MHz):
-
Aromatic (Indoline): Multiplets at 6.8–7.2 ppm (4H).[1]
-
Indoline CH₂: Triplet/Multiplet at ~3.0–3.5 ppm.[1]
-
Pyrrolidine CH (C3): Quintet/Multiplet at ~4.2 ppm (deshielded by N-attachment).[1]
-
Pyrrolidine CH₂: Multiplets at 2.0–3.5 ppm.[1]
-
Note: In D₂O, amine protons (NH/HCl) exchange and are not visible.[1]
-
Handling, Stability & Safety
Hygroscopicity Management
Dihydrochloride salts of secondary amines are typically hygroscopic .[1]
-
Storage: Store at -20°C in a sealed container with desiccant.
-
Handling: Weigh quickly in a low-humidity environment or glovebox.
-
Re-drying: If the solid becomes sticky (deliquescence), dry under high vacuum over P₂O₅ for 24 hours.
Safety Profile (GHS Classification)
Treat as a potent chemical intermediate.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.
Applications in Drug Discovery[9][13]
Scaffold Utility
The 1-(3-Pyrrolidinyl)indoline motif is a "privileged structure" capable of mimicking peptide turns or positioning aromatic groups in specific hydrophobic pockets.[1]
-
GPCR Ligands: The basic pyrrolidine nitrogen mimics the protonated amine essential for binding to aspartate residues in aminergic GPCRs (e.g., 5-HT, Dopamine receptors).[1]
-
Kinase Inhibitors: The indoline core can occupy the adenine binding pocket, while the pyrrolidine tail extends into the solvent-exposed region to improve solubility.[1]
Library Expansion Workflow
The secondary amine on the pyrrolidine ring is the primary vector for diversification.[1]
Figure 2: Diversification strategies for the 1-(3-Pyrrolidinyl)indoline scaffold.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54686303, 1-(pyrrolidin-3-yl)indoline.[1] Retrieved January 29, 2026, from [Link][1]
-
Riera, X., et al. (2002). Pd(II) and Pt(II)(R,S)-3-aminopyrrolidine complexes: Synthesis and antiproliferative activity.[1]Inorganica Chimica Acta, 339, 253-264.[1] [Link]
-
Wang, Y., et al. (2019). Discovery of Pyrrolidine-based PARP Inhibitors.[1][7]Molecules, 24(10), 1901.[1][7] [Link]
Sources
- 1. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[indoline-3,3'-pyrrolidine] | C11H14N2 | CID 19082408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. US8106060B2 - 8-(3-amino-piperidin-1-yl)-xanthines, their preparation, and their use as pharmaceuticals - Google Patents [patents.google.com]
- 5. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
